molecular formula C9H15F3N2 B1492085 5-Ethyl-1-(trifluoromethyl)octahydropyrrolo[3,4-c]pyrrole CAS No. 2097966-47-5

5-Ethyl-1-(trifluoromethyl)octahydropyrrolo[3,4-c]pyrrole

Cat. No.: B1492085
CAS No.: 2097966-47-5
M. Wt: 208.22 g/mol
InChI Key: ZMTLRDGESXQIHL-UHFFFAOYSA-N
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Description

5-Ethyl-1-(trifluoromethyl)octahydropyrrolo[3,4-c]pyrrole is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group and an octahydropyrrolo[3,4-c]pyrrole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-1-(trifluoromethyl)octahydropyrrolo[3,4-c]pyrrole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the condensation of a carboxylic acid moiety with a substituted amine, followed by acid-mediated cyclization, can yield the desired pyrrole derivative . The reaction conditions often include refluxing in solvents like methanol or ethanol, with catalysts such as methanesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-1-(trifluoromethyl)octahydropyrrolo[3,4-c]pyrrole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific solvents to ensure the desired reaction pathway and product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

5-Ethyl-1-(trifluoromethyl)octahydropyrrolo[3,4-c]pyrrole has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Ethyl-1-(trifluoromethyl)octahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-1-(trifluoromethyl)octahydropyrrolo[3,4-c]pyrrole is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable scaffold for developing new molecules with diverse applications.

Properties

IUPAC Name

5-ethyl-3-(trifluoromethyl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F3N2/c1-2-14-4-6-3-13-8(7(6)5-14)9(10,11)12/h6-8,13H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMTLRDGESXQIHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2CNC(C2C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Ethyl-1-(trifluoromethyl)octahydropyrrolo[3,4-c]pyrrole
Reactant of Route 2
5-Ethyl-1-(trifluoromethyl)octahydropyrrolo[3,4-c]pyrrole
Reactant of Route 3
5-Ethyl-1-(trifluoromethyl)octahydropyrrolo[3,4-c]pyrrole
Reactant of Route 4
5-Ethyl-1-(trifluoromethyl)octahydropyrrolo[3,4-c]pyrrole
Reactant of Route 5
5-Ethyl-1-(trifluoromethyl)octahydropyrrolo[3,4-c]pyrrole
Reactant of Route 6
5-Ethyl-1-(trifluoromethyl)octahydropyrrolo[3,4-c]pyrrole

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